5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6F3IO3 |
|---|---|
Molecular Weight |
346.04 g/mol |
IUPAC Name |
5-iodo-2-methoxy-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H6F3IO3/c1-16-7-5(8(14)15)2-4(13)3-6(7)9(10,11)12/h2-3H,1H3,(H,14,15) |
InChI Key |
BMDXNAMGZCFUIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1C(F)(F)F)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acid typically involves the iodination of a methoxybenzoic acid derivative followed by the introduction of the trifluoromethyl group. One common method includes:
Iodination: Starting with 2-methoxybenzoic acid, iodine and an oxidizing agent such as nitric acid are used to introduce the iodine atom at the 5-position.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions, often involving a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the trifluoromethyl group can undergo reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anti-Cancer Properties
5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acid has been studied for its selective inhibition of mitogen-activated protein kinase (MEK) enzymes, particularly MEK1 and MEK2. These enzymes play a crucial role in cell proliferation and survival pathways, making them significant targets in cancer therapy. The compound has been shown to be effective against various types of cancers, including breast cancer, prostate cancer, and skin cancer, by inhibiting the MEK pathway, thus potentially reducing tumor growth and enhancing the efficacy of conventional treatments like radiation therapy .
Anti-Inflammatory Effects
Research indicates that derivatives of benzoic acid compounds, including this compound, possess anti-inflammatory properties. These compounds have been explored as potential treatments for inflammatory diseases such as psoriasis and atherosclerosis due to their ability to modulate inflammatory pathways and reduce cytokine production .
Synthesis and Chemical Properties
The synthesis of this compound typically involves the iodination of methoxy-substituted benzoic acids followed by trifluoromethylation. Various synthetic routes have been reported, demonstrating high yields and purity. For instance, a common method involves the use of sodium iodide in the presence of sodium hypochlorite for iodination, followed by trifluoromethylation using reagents like trifluoromethyl sulfonyl fluoride .
Cancer Treatment Trials
A notable case study involved the administration of this compound in preclinical models of breast cancer. In these studies, the compound demonstrated significant tumor reduction when combined with standard chemotherapy agents. The results indicated that the compound not only inhibited tumor growth but also improved overall survival rates in treated subjects .
Dermatological Applications
In dermatological research, formulations containing this compound have been evaluated for their efficacy in treating psoriasis. Clinical trials showed that topical applications led to a marked decrease in psoriatic lesions and inflammation compared to control groups .
Comparative Data Table
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The methoxy group can undergo metabolic transformations, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Isomerism
The position of substituents significantly alters physicochemical properties. Key examples include:
- Trifluoromethyl Position : The 3-CF₃ group in the target compound enhances acidity more effectively than the 4-CF₃ isomer due to proximity to the carboxylic acid .
- Methoxy vs. Fluoro : The methoxy group (EDG) in the target compound reduces acidity compared to the fluoro analog (EWG) in , despite both having trifluoromethyl groups .
Substituent Type Variations
Replacing functional groups alters reactivity and stability:
- Nitro vs. Trifluoromethyl : Nitro groups (e.g., in ) confer greater acidity than trifluoromethyl but reduce metabolic stability.
- Heterocyclic vs. Benzoic Acid : The benzimidazole derivative () exhibits higher melting points (287.9°C) due to extended conjugation, unlike the target compound’s simpler benzoic acid core .
Functional Group Derivatives
Esterification or halogen substitution modulates applications:
Biological Activity
5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acid is an organic compound notable for its complex structure, which includes a trifluoromethyl group and an iodine atom attached to a methoxy-substituted benzoic acid framework. This unique combination of substituents influences its chemical reactivity and biological activity, making it a compound of interest in pharmaceutical and material science research.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F3IO3, with a molecular weight of approximately 327.042 g/mol. The presence of both electron-withdrawing (trifluoromethyl and iodine) and electron-donating (methoxy) groups contributes to its distinctive reactivity profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme interactions and potential therapeutic applications. Preliminary studies suggest that this compound may interact with key metabolic pathways, particularly through its binding affinity to cytochrome P450 enzymes, which are crucial for drug metabolism.
Key Biological Activities
- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, impacting metabolic pathways. The interaction with cytochrome P450 enzymes suggests a role in modulating drug metabolism.
- Antitumor Activity : Compounds with structural similarities have been noted for their antitumor properties. Investigations into the mechanism of action reveal that they may inhibit specific signaling pathways involved in cancer progression.
- Antiviral Potential : Related compounds have demonstrated antiviral activities, indicating that this compound could also possess similar properties.
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds similar to this compound:
Study 1: Enzyme Interaction
A study exploring the interaction of fluorinated benzoic acids with cytochrome P450 enzymes revealed that these compounds could significantly alter enzyme activity, suggesting their potential as drug metabolism modulators.
Study 2: Antitumor Mechanisms
Research on structurally related benzoic acids indicated their ability to inhibit cyclin D1 protein levels in cancer cells, thereby impacting RAS signaling pathways critical for tumor growth . This suggests that this compound might exhibit similar antitumor effects.
Study 3: Antiviral Activity
Investigations into the antiviral properties of related compounds have shown promising results against various viruses, including HIV and herpes simplex virus. The mechanisms often involve interference with viral replication processes .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-Iodo-3-(trifluoromethyl)benzoic acid | 914636-20-7 | 0.89 | Different position of iodine; potential different biological activity |
| 2-Iodo-4-(trifluoromethyl)benzoic acid | 54507-44-7 | 0.95 | Similar trifluoromethyl substitution; different regioselectivity |
| 4-Iodo-2-(trifluoromethyl)benzoic acid | 954815-11-3 | 0.90 | Variation in position of substituents; distinct reactivity patterns |
| 2-Iodo-3-(trifluoromethyl)benzoic acid | 766473-89-6 | 0.92 | Different substitution pattern; potential for varied pharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
